Thermal Decomposition Kinetics: Diphenyl Disulfide vs. p-Substituted Diaryl Disulfides
The thermal decomposition rate of diphenyl disulfide in tetralin follows first-order kinetics with activation parameters established at 196, 207, and 217 °C. The relative decomposition rates among diaryl disulfides follow the order p-CH₃O > p-Cl ≃ p-CH₃ > unsubstituted (H). Diphenyl disulfide (R = H) exhibits the slowest decomposition rate in this series, indicating that the unsubstituted phenyl group provides the highest thermal stability among tested diaryl disulfides, whereas electron-donating and electron-withdrawing p-substituents accelerate S–S bond cleavage [1]. For applications requiring controlled thermal radical generation at elevated processing temperatures (e.g., polypropylene extrusion at ~230 °C), this differential thermal stability directly impacts process window compatibility [2].
| Evidence Dimension | Relative thermal decomposition rate (first-order) |
|---|---|
| Target Compound Data | Lowest decomposition rate in series; unsubstituted (R = H) baseline |
| Comparator Or Baseline | p-CH₃O-diphenyl disulfide, p-Cl-diphenyl disulfide, p-CH₃-diphenyl disulfide |
| Quantified Difference | Decomposition rate order: CH₃O > Cl ≃ CH₃ > H |
| Conditions | Tetralin solvent, 196–217 °C, first-order kinetics |
Why This Matters
The slower decomposition rate of unsubstituted diphenyl disulfide enables more predictable thermal activation in polymer processing at temperatures where aliphatic disulfides or substituted diaryl disulfides would degrade prematurely or unpredictably.
- [1] Miyashita, T., Matsuda, M., & Iino, M. (1975). Kinetics of the Thermal Decompositions of Diaryl and Dialkyl Disulfides. Bulletin of the Chemical Society of Japan, 48(11), 3230–3235. View Source
- [2] Pawelec, W., Holappa, A., Tirri, T., Aubert, M., Hoppe, H., Pfaendner, R., & Wilén, C.-E. (2014). Disulfides – Effective radical generators for flame retardancy of polypropylene. Polymer Degradation and Stability, 110, 447–456. View Source
